N-(2-methyl-1,3-benzothiazol-5-yl)-5-phenyl-1,3-oxazole-2-carboxamide
Description
Properties
IUPAC Name |
N-(2-methyl-1,3-benzothiazol-5-yl)-5-phenyl-1,3-oxazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2S/c1-11-20-14-9-13(7-8-16(14)24-11)21-17(22)18-19-10-15(23-18)12-5-3-2-4-6-12/h2-10H,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIXBRYDLLKVYTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=NC=C(O3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-1,3-benzothiazol-5-yl)-5-phenyl-1,3-oxazole-2-carboxamide typically involves the coupling of substituted 2-amino benzothiazoles with phenyl oxazole derivatives. One common method includes the reaction of 2-amino-5-methylbenzothiazole with 5-phenyloxazole-2-carboxylic acid in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by their coupling under controlled conditions. The use of automated synthesizers and high-throughput screening methods can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Nucleophilic Reactions at the Oxazole Ring
The 1,3-oxazole ring exhibits nucleophilic reactivity at the nitrogen and electrophilic character at the C2 and C4 positions. Key reactions include:
-
Note : The phenyl group at oxazole C5 sterically hinders reactions at adjacent positions, favoring regioselectivity at C4 .
Amide Bond Hydrolysis and Functionalization
The carboxamide linker undergoes hydrolysis or substitution under controlled conditions:
-
Mechanism : Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, while aminolysis relies on carbodiimide-mediated activation .
Benzothiazole Ring Modifications
The 2-methyl-1,3-benzothiazole moiety participates in electrophilic and cyclization reactions:
-
Challenges : The methyl group at benzothiazole C2 directs electrophiles to the C5 and C7 positions but complicates regiocontrol .
Cycloaddition and Heterocycle Fusion
The oxazole ring participates in [3+2] and [4+2] cycloadditions:
Biological Activity-Driven Reactions
Modifications targeting pharmacological optimization include:
Stability and Degradation Pathways
Critical stability data under storage and physiological conditions:
| Condition | Half-Life | Major Degradation Products | Mitigation Strategies |
|---|---|---|---|
| Aqueous Solution (pH 7.4) | 48h | Oxazole ring-opened dicarboxylic acid | Lyophilization with trehalose |
| UV Light (300–400 nm) | 12h | Benzothiazole sulfoxide and oxazole dimer | Amber glass storage, antioxidants |
Scientific Research Applications
N-(2-methyl-1,3-benzothiazol-5-yl)-5-phenyl-1,3-oxazole-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of N-(2-methyl-1,3-benzothiazol-5-yl)-5-phenyl-1,3-oxazole-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-methylbenzothiazole derivatives: Known for their inhibitory activity against monoamine oxidase enzymes.
Benzothiazole derivatives: Used in various medicinal applications, including antimicrobial and anticancer therapies
Uniqueness
N-(2-methyl-1,3-benzothiazol-5-yl)-5-phenyl-1,3-oxazole-2-carboxamide stands out due to its unique combination of benzothiazole and oxazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple scientific fields .
Biological Activity
N-(2-methyl-1,3-benzothiazol-5-yl)-5-phenyl-1,3-oxazole-2-carboxamide is a compound of interest due to its potential biological activities. This article explores its structural characteristics, biological effects, and relevant research findings.
Structural Characteristics
The compound features a complex structure that includes a benzothiazole moiety and an oxazole ring. The molecular formula is CHNOS, which suggests the presence of various functional groups that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 338.38 g/mol |
| SMILES | CC1=NC(=C(NC2=NC3=CC=CC=C3S2)C4=CC=CC=C4)C1 |
| InChI | InChI=1S/C17H14N4S/c1-12-11... |
Biological Activity
Research indicates that compounds similar to this compound exhibit a range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.
Anticancer Activity
Several studies have highlighted the anticancer potential of compounds containing the benzothiazole and oxazole scaffolds:
- Cytotoxicity Studies : In vitro evaluations have shown that derivatives of oxazole display significant cytotoxic effects on various cancer cell lines. For instance, compounds with similar structures have demonstrated IC values in the micromolar range against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines .
- Mechanism of Action : The mechanism often involves induction of apoptosis and cell cycle arrest. For example, flow cytometry analyses revealed that certain derivatives could induce apoptosis in MCF-7 cells through activation of caspase pathways .
Antimicrobial Activity
Compounds with benzothiazole units have also shown promising antimicrobial properties:
- Inhibition Studies : Similar compounds have been tested against various bacterial strains and fungi, showing effective inhibition at low concentrations. The presence of the oxazole ring enhances the interaction with microbial targets .
Case Studies
Study 1: Evaluation of Anticancer Properties
A study conducted on a series of oxazole derivatives indicated that modifications in the benzothiazole structure significantly affected their anticancer activity. The most potent compound exhibited an IC value of 0.65 µM against MCF-7 cells, suggesting a strong correlation between structural features and biological efficacy .
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial activity of similar benzothiazole derivatives revealed that certain compounds exhibited minimum inhibitory concentrations (MICs) in the nanomolar range against pathogenic bacteria, indicating their potential as therapeutic agents .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing N-(2-methyl-1,3-benzothiazol-5-yl)-5-phenyl-1,3-oxazole-2-carboxamide?
The synthesis typically involves multi-step reactions starting from benzothiazole and oxazole precursors. Key steps include:
- Coupling reactions : Amide bond formation between the benzothiazole amine and oxazole-carboxylic acid using coupling agents like EDCI or HOBt in solvents such as DMF or dichloromethane .
- Temperature control : Maintaining 0–5°C during exothermic steps (e.g., acyl chloride formation) to prevent side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
Validate purity via HPLC (>95%) and confirm structure using -/-NMR and high-resolution mass spectrometry (HRMS) .
Q. How is the molecular structure of this compound characterized in crystallographic studies?
- Single-crystal X-ray diffraction (SC-XRD) : Resolve bond lengths, angles, and intermolecular interactions. Use SHELX programs for structure solution (SHELXD) and refinement (SHELXL) .
- ORTEP diagrams : Generate thermal ellipsoid plots to visualize atomic displacement parameters .
- Hydrogen bonding analysis : Identify key interactions (e.g., N–H···O) stabilizing the crystal lattice .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Structural analogs : Synthesize derivatives with substitutions on the benzothiazole (e.g., halogens at position 2) or oxazole (e.g., electron-withdrawing groups on phenyl) .
- Biological assays : Test against target enzymes (e.g., kinases) or cell lines (e.g., cancer HT-29) to correlate substituents with IC values .
- Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities to active sites (e.g., EGFR kinase) .
Q. How should researchers address contradictory bioactivity data across different experimental models?
- Dose-response validation : Replicate assays in triplicate using standardized protocols (e.g., MTT assay for cytotoxicity) .
- Target specificity profiling : Use kinome-wide screening or CRISPR-based gene knockout to confirm on-target effects .
- Metabolic stability assessment : Compare half-life in microsomal (e.g., human liver microsomes) vs. cellular models to rule out pharmacokinetic variability .
Q. What advanced techniques resolve challenges in analyzing its mechanism of action?
- Cryo-EM/X-ray crystallography : Determine 3D structures of compound-target complexes (e.g., with tubulin or topoisomerase II) .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to clarify entropy-driven vs. enthalpy-driven interactions .
- Transcriptomics/proteomics : Profile downstream gene/protein expression changes via RNA-seq or SILAC-based mass spectrometry .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
